3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features a benzenesulfonyl group, an oxadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxadiazole derivative using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Propanamide Moiety: The final step involves the amidation reaction where the sulfonylated oxadiazole is reacted with a suitable amine under appropriate conditions to form the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzenesulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or marker in biological assays to study cellular processes and interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide depends on its application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity and thereby modulating biological pathways.
Materials Science: The compound’s electronic properties can influence its behavior in materials, affecting conductivity, luminescence, or other properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine
- 3,5-Dimethylbenzenesulfonyl chloride
Uniqueness
3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack this ring structure or have different substituents.
Biological Activity
3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a benzenesulfonyl group and an oxadiazole moiety, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₉N₃O₄S with a molecular weight of 385.4 g/mol. The structural features include:
- Benzenesulfonyl group : Known for enhancing solubility and biological activity.
- Oxadiazole ring : Associated with various biological activities including antimicrobial and anti-inflammatory effects.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉N₃O₄S |
Molecular Weight | 385.4 g/mol |
CAS Number | 891126-56-0 |
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial activities. Specifically, derivatives of oxadiazole have been shown to inhibit the growth of various bacterial strains. For instance, studies on similar compounds have demonstrated their effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt cell wall synthesis or interfere with metabolic pathways .
Anti-inflammatory Effects
The benzenesulfonamide moiety is known for its anti-inflammatory properties. Compounds with this structure have been evaluated in preclinical models for their ability to reduce inflammation markers. For example, a study reported that related sulfonamide compounds significantly reduced pro-inflammatory cytokines in animal models of arthritis . This suggests that this compound may similarly exert anti-inflammatory effects.
Anticancer Activity
Preliminary investigations into the anticancer potential of oxadiazole-containing compounds have shown promising results. These compounds have been tested against various cancer cell lines and demonstrated significant cytotoxicity. The mechanism often involves the induction of apoptosis and cell cycle arrest . Further research is needed to specifically assess the efficacy of this compound in cancer models.
Case Studies
- Antibacterial Activity : A study involving a series of oxadiazole derivatives found that modifications at the benzenesulfonyl position enhanced antibacterial potency against Staphylococcus aureus . This suggests that structural optimization can lead to improved therapeutic agents.
- Anti-inflammatory Mechanism : In a model of induced inflammation in rats, a related compound showed a reduction in edema and pain scores when administered orally . This highlights the potential for developing effective oral medications based on this compound's structure.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-13-8-9-14(2)16(12-13)18-21-22-19(26-18)20-17(23)10-11-27(24,25)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTIKSWBHCYGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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